![molecular formula C22H26N4O7S B2918366 4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 501352-16-5](/img/structure/B2918366.png)
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H26N4O7S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Thermodynamic Properties and Corrosion Inhibition
Compounds with 1,3,4-oxadiazole structures have been studied for their thermodynamic properties and as corrosion inhibitors. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole demonstrated excellent performance as a corrosion inhibitor for mild steel in sulfuric acid media, achieving efficiency greater than 96.19% at certain concentrations. The inhibition process is believed to occur via adsorption of the oxadiazole molecules on the metal surface, following the Langmuir adsorption isotherm model (Bouklah, Hammouti, Lagrenée, Bentiss, 2006).
Organic Light-Emitting Diodes (OLEDs)
Research has focused on the synthesis and structural analysis of bis(1,3,4-oxadiazole) systems for application in organic light-emitting diodes (LEDs). Such compounds have been used as hole-blocking materials to enhance the efficiency of LEDs, indicating the role of oxadiazole derivatives in improving electronic device performance (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, Howard, 2001).
Nanofiltration Membranes
Oxadiazole derivatives have also been utilized in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux for the treatment of dye solutions, highlighting the potential of oxadiazole-containing compounds in enhancing water treatment technologies (Liu, Zhang, Zhou, Ren, Geng, Luan, Wang, 2012).
Enzyme Inhibition Studies
Studies on aromatic sulfonamide inhibitors of carbonic anhydrases, which include structures related to oxadiazoles, have shown that these compounds exhibit nanomolar inhibitory concentration (IC50) against various isoenzymes. This suggests a potential application in designing inhibitors for specific enzymes, which could be relevant in therapeutic contexts (Supuran, Maresca, Gregáň, Remko, 2013).
Anticancer Evaluation
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their anticancer activity. Compounds featuring the oxadiazole structure, along with substitutions at specific positions, have been found to exhibit activity against breast cancer cell lines, suggesting the potential of these compounds in cancer research (Salahuddin, Shaharyar, Mazumder, Ahsan, 2014).
Propriétés
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O7S/c1-30-14-12-26(13-15-31-2)34(28,29)17-10-8-16(9-11-17)20(27)23-22-25-24-21(33-22)18-6-4-5-7-19(18)32-3/h4-11H,12-15H2,1-3H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWCUPCDCHWABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

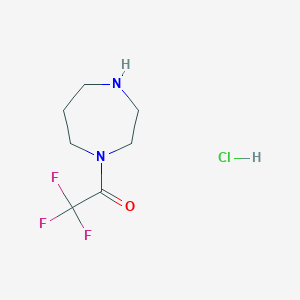
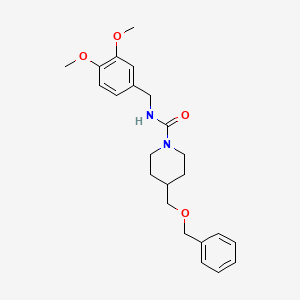
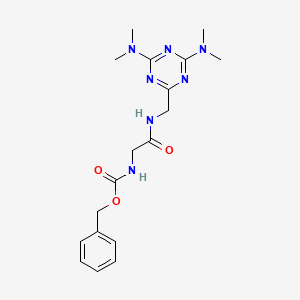
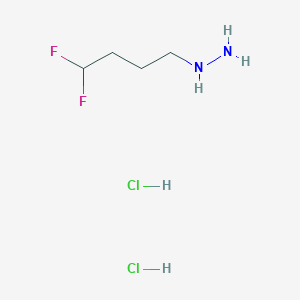
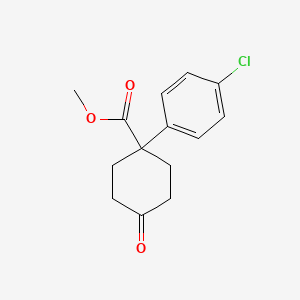
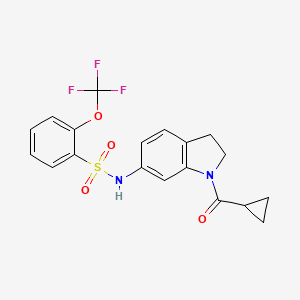
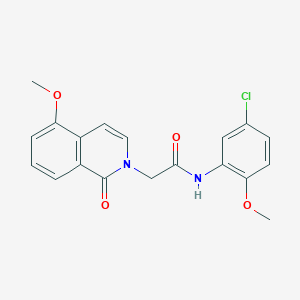
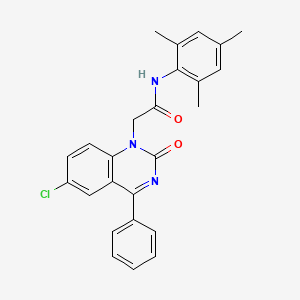
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)
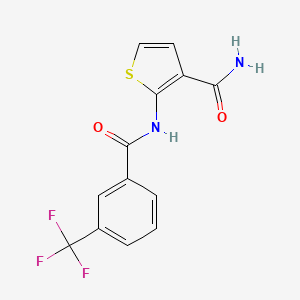
![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2918303.png)
![2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene](/img/structure/B2918304.png)
![N-(3-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)
![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2918306.png)